

# An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-Indazole

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)-1H-Indazole

Cat. No.: B152634

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CAS Number: 954239-22-6

This technical guide provides a comprehensive overview of **6-(Trifluoromethyl)-1H-indazole**, a key heterocyclic building block in medicinal chemistry. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold for kinase inhibitors.

## Core Chemical and Physical Properties

**6-(Trifluoromethyl)-1H-indazole** is a crystalline solid at room temperature.<sup>[1]</sup> While specific experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide valuable insights.

Property	Value	Source
CAS Number	954239-22-6	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	186.13 g/mol	<a href="#">[1]</a>
Appearance	Amber/tan crystalline powder	<a href="#">[1]</a>
Boiling Point (Predicted)	268.5 ± 35.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.447 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	12.15 ± 0.40	<a href="#">[1]</a>
Melting Point of a related compound (3-Phenyl-6-(trifluoromethyl)-1H-indazole)	149-151 °C	<a href="#">[3]</a>

## Spectroscopic Data

Detailed spectroscopic data for **6-(Trifluoromethyl)-1H-indazole** is not readily available in the public domain. However, the following tables provide predicted spectral data based on the analysis of structurally similar compounds, such as **3-Phenyl-6-(trifluoromethyl)-1H-indazole**.

[\[3\]](#)

### <sup>1</sup>H NMR Spectral Data (Reference)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~12.1	br s	NH
~8.1	d	Aromatic CH
~7.5-8.0	m	Aromatic CH

### <sup>13</sup>C NMR Spectral Data (Reference)

Chemical Shift ( $\delta$ , ppm)	Assignment
~146	C
~137	C
~132	C
~129	CH
~128	CH
~125 (q)	C-CF <sub>3</sub>
~124 (q)	CF <sub>3</sub>
~122	CH
~121	CH
~113 (q)	C

## Experimental Protocols

### Synthesis of 6-(Trifluoromethyl)-1H-indazole

A common synthetic route to **6-(Trifluoromethyl)-1H-indazole** involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine hydrate.[\[1\]](#)

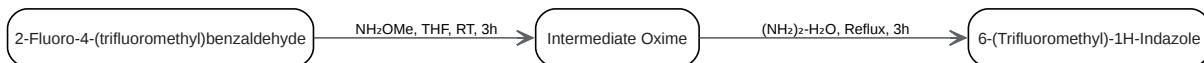
Materials:

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- Methoxyamine (NH<sub>2</sub>OMe)
- Hydrazine hydrate ((NH<sub>2</sub>)<sub>2</sub>-H<sub>2</sub>O)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)

- Hexane
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxyamine (2.0 eq.).
- Stir the reaction mixture at room temperature for 3 hours.
- Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$  and extract the product with EtOAc.
- Dry the combined organic phases over  $\text{MgSO}_4$  and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield **6-(trifluoromethyl)-1H-indazole** as a colorless solid.[1]



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Synthesis workflow for **6-(Trifluoromethyl)-1H-indazole**.

## General Protocol for NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain a clear solution.

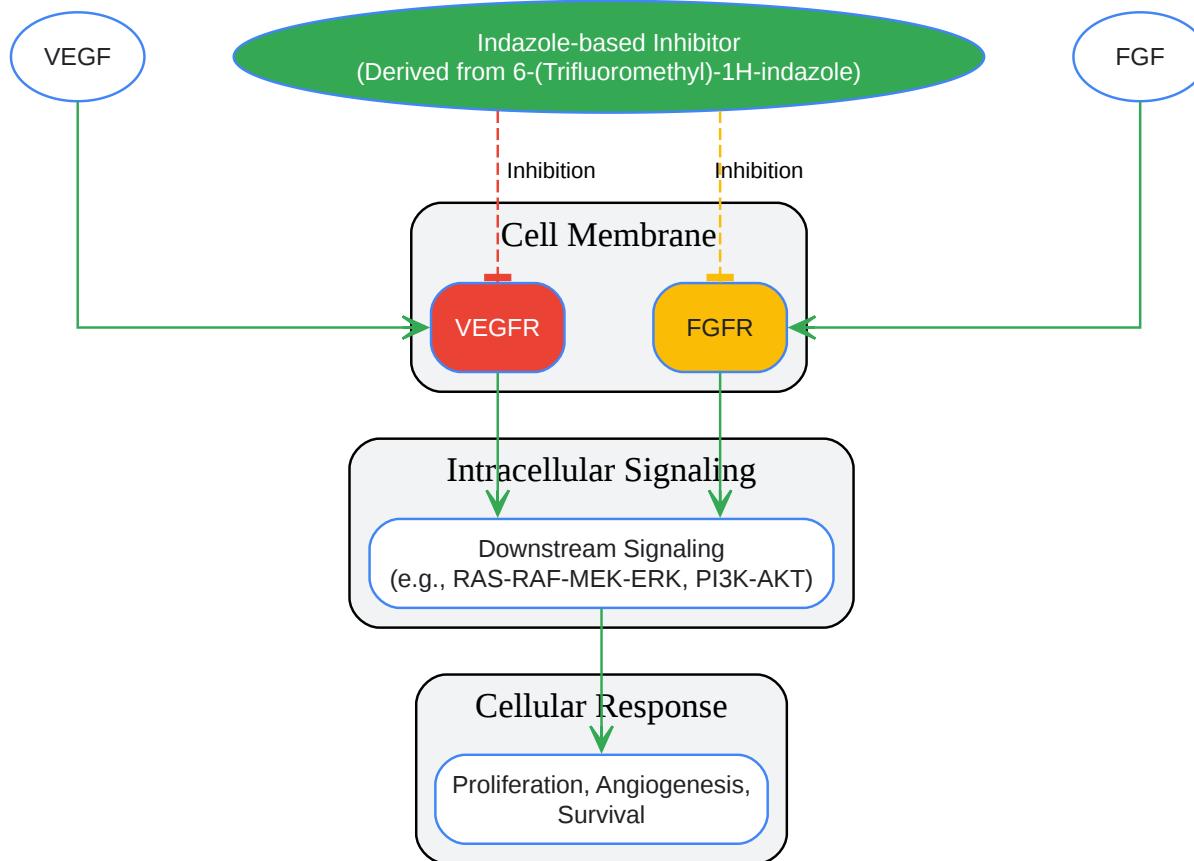
#### <sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For <sup>1</sup>H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation delay of 1-5 seconds.
- For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence.
- Process the data using appropriate software, including Fourier transformation and baseline correction.

## Biological Significance and Signaling Pathways

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.<sup>[4]</sup> The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity of drug candidates. While direct studies on **6-(Trifluoromethyl)-1H-indazole** are limited, its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.

These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these pathways by indazole-based compounds can lead to the suppression of tumor growth and metastasis.



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Inhibition of VEGFR and FGFR signaling pathways.

## Experimental Protocol for Kinase Assay (General)

The inhibitory activity of derivatives of **6-(Trifluoromethyl)-1H-indazole** against kinases like VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP consumption assays.

Materials:

- Kinase buffer
- ATP
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

- Test compound (inhibitor)
- VEGFR-2 enzyme
- Kinase detection reagent (e.g., Kinase-Glo™)
- 96-well plates

Procedure:

- Prepare a master mix containing kinase buffer, ATP, and the substrate.
- Dispense the master mix into the wells of a 96-well plate.
- Add the test compound at various concentrations to the designated wells.
- Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Add the kinase detection reagent to each well to measure the amount of remaining ATP.
- Incubate at room temperature for a short period (e.g., 15 minutes).
- Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and lower inhibition.<sup>[4]</sup>



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Workflow for a typical in vitro kinase assay.

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